molecular formula C17H27NO3S B273205 1-(4-Butoxy-3-methylbenzenesulfonyl)azepane

1-(4-Butoxy-3-methylbenzenesulfonyl)azepane

Cat. No. B273205
M. Wt: 325.5 g/mol
InChI Key: VZPRCWGVPGJZIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Butoxy-3-methylbenzenesulfonyl)azepane is a chemical compound that belongs to the family of azepanes. It is also known as BMBAS and has a molecular formula of C16H25NO3S. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The exact mechanism of action of 1-(4-Butoxy-3-methylbenzenesulfonyl)azepane is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to bind to certain receptors in the body, such as the mu opioid receptor, which is involved in pain perception.
Biochemical and Physiological Effects:
1-(4-Butoxy-3-methylbenzenesulfonyl)azepane has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various inflammatory and painful conditions. It has also been shown to have insecticidal properties, which make it a potential candidate for use in agriculture. Additionally, it has been shown to have the ability to form micelles in aqueous solutions, which make it a potential candidate for use as a drug delivery system.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-Butoxy-3-methylbenzenesulfonyl)azepane in lab experiments is its ability to form micelles in aqueous solutions, which makes it a potential candidate for use as a drug delivery system. Another advantage is its insecticidal properties, which make it a potential candidate for use in agriculture. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on 1-(4-Butoxy-3-methylbenzenesulfonyl)azepane. One direction is to further investigate its anti-inflammatory and analgesic properties for potential use in the treatment of various inflammatory and painful conditions. Another direction is to investigate its insecticidal properties for potential use in agriculture. Additionally, further research can be done on its ability to form micelles in aqueous solutions for potential use as a drug delivery system. Finally, research can be done on the synthesis of polymers and surfactants using this compound.

Synthesis Methods

The synthesis of 1-(4-Butoxy-3-methylbenzenesulfonyl)azepane involves the reaction of 4-butoxy-3-methylbenzenesulfonyl chloride with azepane in the presence of a base such as triethylamine. The reaction takes place at room temperature and the yield of the product is around 80%. The purity of the product can be improved by recrystallization using a suitable solvent.

Scientific Research Applications

1-(4-Butoxy-3-methylbenzenesulfonyl)azepane has potential applications in various fields of research. In the field of medicine, it has been studied for its anti-inflammatory and analgesic properties. It has also been investigated for its potential use as a drug delivery system due to its ability to form micelles in aqueous solutions. In the field of agriculture, it has been studied for its insecticidal properties against various pests. In the field of material science, it has been investigated for its potential use in the synthesis of polymers and surfactants.

properties

Product Name

1-(4-Butoxy-3-methylbenzenesulfonyl)azepane

Molecular Formula

C17H27NO3S

Molecular Weight

325.5 g/mol

IUPAC Name

1-(4-butoxy-3-methylphenyl)sulfonylazepane

InChI

InChI=1S/C17H27NO3S/c1-3-4-13-21-17-10-9-16(14-15(17)2)22(19,20)18-11-7-5-6-8-12-18/h9-10,14H,3-8,11-13H2,1-2H3

InChI Key

VZPRCWGVPGJZIA-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C

Canonical SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C

Origin of Product

United States

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